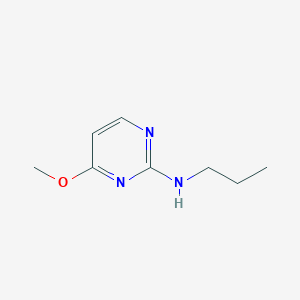
4-methoxy-N-propylpyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-propylpyrimidin-2-amine is a chemical compound with the molecular formula C8H13N3O. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
準備方法
The synthesis of 4-methoxy-N-propylpyrimidin-2-amine involves several steps. One common method includes the following steps :
Methanol Solution Preparation: Acrylonitrile and sodium methoxide are dissolved in methanol.
Reaction with Carbon Monoxide: The solution is stirred and carbon monoxide is passed through it.
Filtration: The reaction mixture is filtered to obtain the sodium salt of alpha-methoxy methyl-beta-methoxy acrylonitrile.
Amination: The product is then reacted with an aminating reagent to obtain 3-dimethylamino-2-methoxy acrylonitrile.
Cyclization: The final step involves cyclization with fourth amidine solution to yield this compound.
化学反応の分析
4-methoxy-N-propylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using common reducing agents to yield reduced forms.
Substitution: It undergoes substitution reactions where functional groups can be replaced with other groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
科学的研究の応用
Medicinal Chemistry Applications
4-Methoxy-N-propylpyrimidin-2-amine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is linked to the development of coccidiostatic agents used in veterinary medicine, such as amprolium. This compound acts by interfering with the metabolic processes of coccidia, thereby controlling infections in poultry and other livestock .
Table 1: Synthesis Pathways for Related Compounds
| Compound Name | Intermediate Used | Application |
|---|---|---|
| Amprolium | 2-n-Propyl-4-amino-5-methoxymethylpyrimidine | Coccidiostat in veterinary medicine |
| FLT3 Inhibitors | Aminopyrimidine analogs | Cancer treatment |
Anticancer Activity
Recent studies have highlighted the potential of pyrimidine derivatives, including this compound, as anticancer agents. Research indicates that certain pyrimidine compounds exhibit significant antiproliferative activity against various cancer cell lines by inhibiting tubulin polymerization, a critical process for cell division .
Case Study: Tubulin Polymerization Inhibition
A study synthesized a series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines, demonstrating their ability to inhibit tubulin polymerization effectively. Among these derivatives, one compound showed an IC50 value of 3.77 µM against MCF-7 breast cancer cells, indicating potent anticancer properties .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound derivatives is crucial for optimizing their pharmacological profiles. Variations in substituents at different positions on the pyrimidine ring can significantly influence their biological activity.
Table 2: Structure-Activity Relationships
| Compound Variant | Substituent Position | Biological Activity | IC50 Value (µM) |
|---|---|---|---|
| Compound A | 2-position | Tubulin inhibitor | 5.0 |
| Compound B | 4-position | FLT3 inhibitor | 1.5 |
| Compound C | 5-position | Antiproliferative | 3.8 |
Anti-inflammatory Properties
Pyrimidine derivatives have also been investigated for their anti-inflammatory effects. Research shows that certain compounds can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation and pain pathways. For instance, derivatives exhibiting COX inhibition have shown promising results with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
作用機序
The mechanism of action of 4-methoxy-N-propylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. It acts as a mitochondrial complex I electron transport inhibitor, disrupting the electron transport chain and affecting cellular respiration . This mechanism is similar to other pyrimidine derivatives, which are known for their biological activities.
類似化合物との比較
4-methoxy-N-propylpyrimidin-2-amine can be compared with other pyrimidine derivatives such as:
2-Methoxy-4-pyrimidinamine: Similar in structure but with different substituents.
4-Amino-2-methoxypyrimidine: Another pyrimidine derivative with similar biological activities.
Diflumetorim: A commercial pyrimidinamine fungicide with different applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C8H13N3O |
|---|---|
分子量 |
167.21 g/mol |
IUPAC名 |
4-methoxy-N-propylpyrimidin-2-amine |
InChI |
InChI=1S/C8H13N3O/c1-3-5-9-8-10-6-4-7(11-8)12-2/h4,6H,3,5H2,1-2H3,(H,9,10,11) |
InChIキー |
AWHGFNKCNQYTRY-UHFFFAOYSA-N |
正規SMILES |
CCCNC1=NC=CC(=N1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















